N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with a complex structure that includes a cyclopentane ring, a carboxamide group, and methoxy-substituted phenyl and ethyl groups
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the carboxamide group, and the attachment of the methoxy-substituted phenyl and ethyl groups. Common synthetic routes may involve:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Carboxamide Group Introduction: The carboxamide group can be introduced via amidation reactions using amines and carboxylic acids or their derivatives.
Attachment of Methoxy-Substituted Groups: This step may involve nucleophilic substitution reactions where methoxy-substituted phenyl and ethyl groups are attached to the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy-substituted phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-phenoxyacetamide: Similar structure with a phenoxy group instead of a cyclopentane ring.
2-(4-methoxyphenyl)ethylamine: Contains a methoxy-substituted phenyl group and an ethylamine group.
Acetamide, N-(2-methoxyphenyl): Similar structure with an acetamide group instead of a cyclopentanecarboxamide group.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its cyclopentane ring and methoxy-substituted groups contribute to its stability and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-6-5-9-13(14)15(20-2)11-17-16(18)12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOWPWDFGBUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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